molecular formula C33H24N6 B3069772 1-[4-[3,5-bis(4-imidazol-1-ylphenyl)phenyl]phenyl]imidazole CAS No. 1386857-85-7

1-[4-[3,5-bis(4-imidazol-1-ylphenyl)phenyl]phenyl]imidazole

Cat. No.: B3069772
CAS No.: 1386857-85-7
M. Wt: 504.6 g/mol
InChI Key: SKSQXMCTBMPKSN-UHFFFAOYSA-N
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Description

1-[4-[3,5-bis(4-imidazol-1-ylphenyl)phenyl]phenyl]imidazole is a complex organic compound that belongs to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms in their ring structure

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-[3,5-bis(4-imidazol-1-ylphenyl)phenyl]phenyl]imidazole typically involves multi-step organic reactions. One common method includes the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild, allowing for the inclusion of various functional groups such as aryl halides and aromatic heterocycles .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[4-[3,5-bis(4-imidazol-1-ylphenyl)phenyl]phenyl]imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like tert-butyl hydroperoxide (TBHP).

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The imidazole groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: TBHP in the presence of a nickel catalyst.

    Reduction: Sodium borohydride in an alcohol solvent.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can introduce various functional groups onto the imidazole rings.

Scientific Research Applications

1-[4-[3,5-bis(4-imidazol-1-ylphenyl)phenyl]phenyl]imidazole has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride
  • 1,4-bis(imidazol-1-yl)benzene
  • 1H-Imidazole,1,1’-(1,4-butanediyl)bis-

Uniqueness

1-[4-[3,5-bis(4-imidazol-1-ylphenyl)phenyl]phenyl]imidazole stands out due to its multiple imidazole groups, which enhance its binding affinity and versatility in various applications. Its unique structure allows for diverse chemical modifications, making it a valuable compound in both research and industrial settings .

Properties

IUPAC Name

1-[4-[3,5-bis(4-imidazol-1-ylphenyl)phenyl]phenyl]imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H24N6/c1-7-31(37-16-13-34-22-37)8-2-25(1)28-19-29(26-3-9-32(10-4-26)38-17-14-35-23-38)21-30(20-28)27-5-11-33(12-6-27)39-18-15-36-24-39/h1-24H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKSQXMCTBMPKSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=CC(=C2)C3=CC=C(C=C3)N4C=CN=C4)C5=CC=C(C=C5)N6C=CN=C6)N7C=CN=C7
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H24N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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